molecular formula C14H20Cl2N4 B14040117 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2hcl

6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2hcl

Cat. No.: B14040117
M. Wt: 315.2 g/mol
InChI Key: XKNIZSUORWNJJZ-UHFFFAOYSA-N
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Description

6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is a quinoxaline derivative that has garnered attention due to its versatile applications in various fields such as chemistry, biology, and medicine. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl typically involves the condensation of o-phenylenediamine with α-diketones. This reaction can be carried out under acidic conditions to yield the quinoxaline core structure .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is unique due to its specific piperazine moiety, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness compared to other quinoxaline derivatives .

Properties

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

IUPAC Name

6-(1-piperazin-1-ylethyl)quinoxaline;dihydrochloride

InChI

InChI=1S/C14H18N4.2ClH/c1-11(18-8-6-15-7-9-18)12-2-3-13-14(10-12)17-5-4-16-13;;/h2-5,10-11,15H,6-9H2,1H3;2*1H

InChI Key

XKNIZSUORWNJJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NC=CN=C2C=C1)N3CCNCC3.Cl.Cl

Origin of Product

United States

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